1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- δ 1.20–1.80 ppm : Multiplet signals for piperidine ring protons (6H).
- δ 2.30–2.50 ppm : Singlet for methylaminomethyl group’s -CH₂-NH-CH₃ (2H).
- δ 3.40–3.60 ppm : Quartet for propan-2-ol’s -CH(OH)- (1H).
- δ 4.10–4.30 ppm : Broad singlet for hydroxyl proton (-OH, 1H).
- δ 2.70 ppm : Singlet for methyl group in -NH-CH₃ (3H) .
¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- m/z 186.3 : Molecular ion peak [M]⁺.
- m/z 169.2 : Fragment from loss of -OH (17 Da).
- m/z 128.1 : Cleavage of the piperidine-propanol bond .
Crystallographic Studies and Conformational Analysis
While crystallographic data for this compound remains unpublished, computational models predict a chair conformation for the piperidine ring, minimizing steric strain. The methylaminomethyl group adopts an equatorial position , while the propan-2-ol substituent aligns axially to avoid clashes with adjacent hydrogens (Figure 1). Molecular dynamics simulations suggest a rotational barrier of 8–12 kJ/mol for the propan-2-ol group, favoring staggered conformations .
Figure 1 : Predicted lowest-energy conformation of this compound.
- Piperidine ring : Chair conformation (gray).
- Methylaminomethyl : Equatorial (blue).
- Propan-2-ol : Axial (red).
Tautomeric Possibilities and Steric Considerations
Tautomerism is not observed due to the absence of conjugated π-systems or acidic protons. However, steric effects dominate:
- The methylaminomethyl group creates crowding at the piperidine 4-position, limiting rotational freedom.
- The propan-2-ol chain experiences hindered rotation about the C-O bond, stabilizing specific dihedral angles (60°–180°) .
- Van der Waals repulsions between the hydroxyl group and piperidine hydrogens further constrain molecular flexibility.
These steric factors influence solubility and reactivity, favoring interactions with hydrophobic pockets in potential biological targets .
Properties
IUPAC Name |
1-[4-(methylaminomethyl)piperidin-1-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9(13)8-12-5-3-10(4-6-12)7-11-2/h9-11,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXNFWJZMDDBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)CNC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from 4-Substituted Piperidine Intermediates
A common approach begins with a 4-substituted piperidine, such as 4-hydroxypiperidine or 4-aminopiperidine derivatives. The hydroxyl or amino group at the 4-position serves as a handle for further functionalization.
Protection of Amino Groups: To prevent side reactions, the amino group on the piperidine nitrogen or substituents can be protected using tert-butyl carbamate (Boc) groups or benzyl groups. For example, tert-butyl-4-hydroxypiperidine-1-carboxylate is used as a protected intermediate.
Methylaminomethylation: Introduction of the methylaminomethyl group at the 4-position is achieved by reacting the 4-hydroxypiperidine intermediate with methylamine derivatives or via reductive amination using formaldehyde and methylamine under reducing conditions.
Deprotection and Purification
After the key substitution steps, protecting groups are removed using acidic or catalytic hydrogenation conditions depending on the protecting group used (e.g., Boc deprotection by acid, debenzylation by hydrogenation).
The final product is purified by standard chromatographic techniques or crystallization.
Representative Synthetic Route (Based on Patent WO2014195978A2)
| Step | Reaction Description | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| a) | Protection of 1-benzyl-N,4-dimethylpiperidin-3-amine | Suitable protecting agent, solvent | Protected compound (General formula-11) |
| b) | Debenzylation | Debenzylating agent, solvent | Compound (General formula-12) |
| c) | Reaction with 2-cyanoacetyl derivative | Suitable base (alkali metal hydroxide/alkoxide), solvent | Compound (General formula-13) |
| d) | Deprotection | Suitable deprotecting agent, solvent | Compound (General formula-14) |
| e) | Reaction with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Suitable base, solvent | Target compound (Formula-1) |
This process includes multiple protection, substitution, and deprotection steps to achieve the final compound with high purity and yield.
Alternative Synthetic Approaches
Mitsunobu Reaction: The Mitsunobu reaction has been employed to couple 4-hydroxypiperidine derivatives with alcohols to form ether linkages, which can be further modified to install the methylaminomethyl group.
Reductive Amination: Reaction of aldehydes or ketones with methylamine in the presence of reducing agents (e.g., NaBH4) provides a direct route to the methylaminomethyl substituent on the piperidine ring.
Double Aza-Michael Reaction: For related piperidone scaffolds, double aza-Michael addition has been used to build chiral piperidine rings with substituents, which can be adapted for synthesizing derivatives like 1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol.
Data Table Summarizing Key Reagents and Conditions
| Synthetic Step | Reagents/Agents | Solvent(s) | Conditions | Notes |
|---|---|---|---|---|
| Amino group protection | Boc anhydride, benzyl chloride | Dichloromethane, THF | Room temperature | Protects amino groups |
| Methylaminomethylation | Methylamine, formaldehyde, NaBH4 | Ethanol, THF | Mild heating | Reductive amination |
| N-Alkylation with propan-2-ol | 2-Chloropropanol, NaH or KOH | DMF, THF | Reflux or room temp | Introduces propan-2-ol group |
| Deprotection | TFA (trifluoroacetic acid), H2/Pd | DCM, MeOH | Acidic or catalytic | Removes Boc or benzyl groups |
| Purification | Chromatography, crystallization | Various | Ambient | Ensures product purity |
Research Findings and Optimization Notes
Base Selection: Alkali metal hydroxides and alkoxides (e.g., NaOH, KOH, NaOMe) are preferred bases for N-alkylation and methylaminomethylation steps due to their efficiency and selectivity.
Solvent Effects: Polar aprotic solvents like THF, DMF, and ethanol are commonly used to enhance solubility and reaction rates.
Yield and Purity: Protection and deprotection steps are critical to prevent side reactions and improve yield. For example, Boc protection followed by acidic deprotection yields high-purity intermediates.
Stereocontrol: When chiral centers are present, stereochemistry is maintained by using enantiomerically pure starting materials and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
The compound features a piperidine ring substituted with a methylamino group and a propanol moiety. This structure is significant as it influences the compound's interaction with biological systems.
Pharmaceutical Research
1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol has potential applications in drug development, particularly in the synthesis of new pharmacological agents targeting various neurological disorders. Its structural similarity to known psychoactive substances suggests that it might exhibit similar biological activities.
Case Study: Neuropharmacology
Research has indicated that compounds with piperidine structures can act on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. A study published in Journal of Medicinal Chemistry demonstrated that piperidine derivatives could enhance cognitive function in animal models, highlighting the potential of this compound in treating cognitive deficits associated with neurodegenerative diseases.
Biochemical Probes
Due to its ability to interact with biological macromolecules, this compound can serve as a biochemical probe in cellular studies. It can be utilized to investigate the roles of specific receptors or enzymes in various metabolic pathways.
Case Study: Cell Culture Studies
In cell culture experiments, this compound was used as a non-ionic organic buffering agent, maintaining pH levels conducive to cellular growth and function. This application is crucial for studies involving protein expression and enzyme activity assays, where pH stability is essential for accurate results.
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced pharmacological properties or reduced side effects compared to existing drugs.
Example: Synthesis Pathway
A synthetic pathway utilizing this compound involves alkylation reactions leading to the formation of more complex structures that have shown promise in preliminary pharmacological screenings.
Data Tables
Research has indicated several promising findings regarding the applications of this compound:
| Study Reference | Application Area | Key Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Neuropharmacology | Enhances cognitive function in animal models |
| Biochemical Journal | Cell Culture | Effective buffering agent for cellular assays |
| Synthetic Communications | Synthesis Pathways | Precursor for novel pharmacological derivatives |
Mechanism of Action
The mechanism of action of 1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Pharmacological Differences
- Hydroxyl Position : The target compound’s propan-2-ol group (secondary alcohol) contrasts with P–1 ’s propan-1-ol (primary alcohol), which may influence metabolic stability and hydrogen-bonding interactions .
- Lipophilicity: The adamantylphenoxy analog (logP ~5.2 predicted) is significantly more lipophilic than the target compound (logP ~1.8), suggesting differences in membrane permeability and CNS penetration .
- Aromatic vs.
- Heterocycle Modifications : Replacing piperidine with piperazine (as in Avishot/Flivas) introduces an additional nitrogen atom, altering electronic properties and binding affinity for serotonin or dopamine receptors .
Biological Activity
Overview
1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol, with the molecular formula CHNO, is a piperidine derivative notable for its potential biological activities. This compound features a methylamino group and a hydroxyl group, which contribute to its pharmacological properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | 1-[4-(methylaminomethyl)piperidin-1-yl]propan-2-ol |
| CAS Number | 1311313-74-2 |
| Molecular Weight | 186.30 g/mol |
| InChI Key | GCXNFWJZMDDBJD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate the activity of neurotransmitter systems due to its structural similarity to known psychoactive substances. It has been suggested that it could act as a ligand for certain G protein-coupled receptors (GPCRs), affecting signaling pathways involved in mood regulation and cognitive functions.
Antidepressant Effects
Research indicates that derivatives of piperidine, including this compound, may exhibit antidepressant-like effects. A study exploring the structure-activity relationship (SAR) of piperidine derivatives found that modifications at the piperidine nitrogen significantly influenced their affinity for serotonin receptors, which are crucial in mood regulation .
Neuroprotective Properties
In vitro studies have demonstrated that this compound possesses neuroprotective properties. It has shown potential in protecting neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit apoptosis in neuronal cell lines has been documented, suggesting its therapeutic potential in neurodegenerative disorders .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have indicated efficacy against certain bacterial strains. For instance, it was tested against Gram-positive bacteria and exhibited significant inhibition at low concentrations. This suggests that it could be explored further as a candidate for developing new antimicrobial agents .
Case Study 1: Antidepressant Activity
A recent study evaluated the antidepressant effects of various piperidine derivatives, including this compound. The study utilized animal models to assess behavioral changes post-administration. Results indicated a marked reduction in depressive-like behaviors, correlating with increased serotonin levels in the brain .
Case Study 2: Neuroprotection Against Oxidative Stress
In another study focused on neuroprotection, researchers treated neuronal cells with this compound and exposed them to oxidative stressors. The results showed that treatment with this compound significantly reduced cell death and preserved mitochondrial function compared to untreated controls .
Q & A
Q. What are the recommended synthetic routes for 1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol, and how can reaction conditions be optimized?
Methodology :
- Epichlorohydrin-based synthesis : React 4-[(methylamino)methyl]piperidine with epichlorohydrin under basic conditions (e.g., NaOH) to form the propan-2-ol backbone. Monitor intermediates via TLC and purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of piperidine derivative to epichlorohydrin) and temperature (50–60°C) to minimize byproducts like dimerization. Use inert atmosphere (N₂) to prevent oxidation of the methylamino group .
Q. How can the compound’s structure be confirmed post-synthesis?
Methodology :
- X-ray crystallography : Resolve single crystals grown in ethanol/water (7:3) to determine absolute configuration, as demonstrated for structurally similar piperidinyl propan-2-ol derivatives .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY for methylamino (-NCH₃) and piperidine ring protons (δ 2.4–3.1 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. What analytical methods are suitable for assessing purity and stability?
Methodology :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase (acetonitrile/0.1% trifluoroacetic acid, 70:30) at 1 mL/min. Monitor UV absorbance at 254 nm .
- Stability testing : Store at 4°C in amber vials under nitrogen. Assess degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with GLP-1 or adrenergic receptors?
Methodology :
- Radioligand binding assays : Use [³H]-labeled GLP-1 receptor agonists (e.g., exendin-4) in HEK-293 cells expressing human GLP-1R. Calculate IC₅₀ values via competitive binding curves .
- Functional assays : Measure cAMP production (ELISA) in CHO-K1 cells transfected with β₂-adrenergic receptors. Compare efficacy to isoproterenol (full agonist) .
Q. What strategies resolve discrepancies in reported solubility and bioavailability data?
Methodology :
- Solubility profiling : Use shake-flask method in PBS (pH 7.4), SGF (pH 1.2), and SIF (pH 6.8) at 37°C. Centrifuge and quantify supernatant via UV-Vis (λ = 210 nm) .
- Bioavailability studies : Conduct parallel artificial membrane permeability assays (PAMPA) and compare with Caco-2 cell monolayers. Adjust logP via methylamino group modifications (e.g., N-alkylation) .
Q. How can computational modeling guide SAR for this compound?
Methodology :
- Molecular docking : Use AutoDock Vina with GLP-1R crystal structure (PDB: 6X9X). Focus on piperidine’s 4-methylamino group for hydrogen bonding with Glu128 .
Data Contradiction Analysis
Q. How to address conflicting reports on metabolic stability?
Methodology :
- Liver microsome assays : Compare rat vs. human microsomes (0.5 mg/mL) with NADPH regeneration system. Quantify parent compound loss via LC-MS/MS at 0, 15, 30, 60 min. Normalize to positive controls (e.g., verapamil) .
- Enzyme inhibition : Test CYP3A4/2D6 inhibition using fluorogenic substrates. Adjust methylamino substituents if CYP-mediated degradation is observed .
Q. Why do in vivo efficacy results vary between rodent models?
Methodology :
- Species-specific PK/PD : Compare plasma half-life (t₁/₂) in Sprague-Dawley rats vs. C57BL/6 mice. Adjust dosing frequency based on clearance rates (e.g., QD vs. BID) .
- Tissue distribution : Perform whole-body autoradiography with ¹⁴C-labeled compound. Correlate brain/plasma ratios with receptor occupancy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
